molecular formula C20H21FN2O3 B2566592 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide CAS No. 921562-29-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide

Cat. No. B2566592
CAS RN: 921562-29-0
M. Wt: 356.397
InChI Key: BCTGAZPGWNBINR-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
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Scientific Research Applications

Positron Emission Tomography (PET) Probes for Alzheimer's Disease Researchers have developed novel F-labeled benzoxazole derivatives as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds, including radiofluoro-pegylated phenylbenzoxazole derivatives, exhibit high affinity for Aβ(1-42) aggregates, making them promising agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antitumor Activity A series of amino acid ester derivatives containing 5-fluorouracil have been synthesized and shown to possess antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cell lines. This research demonstrates the potential of such compounds in cancer treatment (Xiong et al., 2009).

Organocatalytic Asymmetric Synthesis The development of organocatalyzed asymmetric Mannich reactions of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines has enabled the synthesis of various seven-member cyclic amines containing chiral tetrasubstituted C–F stereocenters. This synthesis approach has important implications for medicinal chemistry, offering a pathway to novel pharmacophores (Li et al., 2019).

Anticancer Agents The synthesis of new benzothiazole acylhydrazones as anticancer agents highlights the role of various substitutions on the benzothiazole scaffold in modulating antitumor properties. This research contributes to the development of novel anticancer drugs (Osmaniye et al., 2018).

Microwave-Induced Synthesis of Antimicrobial Analogs The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has produced promising antimicrobial analogs. These derivatives, which include a fluorine atom in the benzoyl group, have shown significant activity against both bacterial and fungal strains, underscoring the potential of incorporating fluorine into antimicrobial compounds (Desai et al., 2013).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-4-23-16-10-9-13(11-17(16)26-12-20(2,3)19(23)25)22-18(24)14-7-5-6-8-15(14)21/h5-11H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTGAZPGWNBINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide

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